3-Iodo-4'-methyl-biphenyl
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Overview
Description
3-Iodo-4’-methyl-biphenyl: is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of an iodine atom at the 3-position and a methyl group at the 4’-position on the biphenyl structure makes this compound unique. Biphenyl derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4’-methyl-biphenyl can be achieved through several methods. One common method involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a palladium catalyst, a boronic acid derivative, and an aryl halide. For 3-Iodo-4’-methyl-biphenyl, the starting materials would be 3-iodobiphenyl and 4’-methylphenylboronic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide, under reflux conditions .
Industrial Production Methods: Industrial production of 3-Iodo-4’-methyl-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-4’-methyl-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: The iodine atom can be replaced by other electrophiles through reactions such as halogenation, nitration, and sulfonation.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions like the Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Oxidation and Reduction: The methyl group can be oxidized to form a carboxylic acid or reduced to form an alkane
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine, nitric acid, and sulfuric acid are commonly used.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products:
Electrophilic Substitution: Products include halogenated, nitrated, and sulfonated derivatives.
Cross-Coupling Reactions: Products include various biphenyl derivatives with different substituents.
Oxidation and Reduction: Products include carboxylic acids and alkanes
Scientific Research Applications
Chemistry: 3-Iodo-4’-methyl-biphenyl is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules through cross-coupling reactions .
Biology and Medicine: Biphenyl derivatives, including 3-Iodo-4’-methyl-biphenyl, are studied for their potential biological activities. They are investigated for their antimicrobial, antifungal, and anticancer properties .
Industry: In the materials science field, biphenyl derivatives are used in the production of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials .
Mechanism of Action
The mechanism of action of 3-Iodo-4’-methyl-biphenyl depends on its application. In cross-coupling reactions, the compound acts as an electrophile, participating in the formation of new carbon-carbon bonds. In biological systems, the exact mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
3-Iodo-biphenyl: Lacks the methyl group at the 4’-position.
4’-Methyl-biphenyl: Lacks the iodine atom at the 3-position.
3-Bromo-4’-methyl-biphenyl: Similar structure but with a bromine atom instead of iodine.
Uniqueness: 3-Iodo-4’-methyl-biphenyl is unique due to the presence of both the iodine atom and the methyl group, which can influence its reactivity and properties. The iodine atom makes it a versatile intermediate for further functionalization, while the methyl group can affect its steric and electronic properties .
Properties
CAS No. |
177490-84-5 |
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Molecular Formula |
C13H11I |
Molecular Weight |
294.13 g/mol |
IUPAC Name |
1-iodo-3-(4-methylphenyl)benzene |
InChI |
InChI=1S/C13H11I/c1-10-5-7-11(8-6-10)12-3-2-4-13(14)9-12/h2-9H,1H3 |
InChI Key |
TWYVUNBZOLMXSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC=C2)I |
Origin of Product |
United States |
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